molecular formula C23H19N3O4S B11423420 (2Z)-2-{[(4-methylphenyl)sulfonyl]hydrazono}-N-phenyl-2H-chromene-3-carboxamide

(2Z)-2-{[(4-methylphenyl)sulfonyl]hydrazono}-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B11423420
M. Wt: 433.5 g/mol
InChI Key: FAPAKRWEXBCITG-BZZOAKBMSA-N
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Description

(2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a phenyl group, and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the phenyl group and the sulfonamide moiety. Common reagents used in these reactions include aromatic amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The sulfonamide and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE: shares similarities with other chromene derivatives and sulfonamide-containing compounds.

    Chromene Derivatives: Compounds with a chromene core, such as flavonoids and coumarins, which are known for their diverse biological activities.

    Sulfonamide-Containing Compounds: Sulfonamides like sulfanilamide and sulfamethoxazole, which are widely used as antimicrobial agents.

Uniqueness

The uniqueness of (2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

(2Z)-2-[(4-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-16-11-13-19(14-12-16)31(28,29)26-25-23-20(15-17-7-5-6-10-21(17)30-23)22(27)24-18-8-3-2-4-9-18/h2-15,26H,1H3,(H,24,27)/b25-23-

InChI Key

FAPAKRWEXBCITG-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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